molecular formula C8H6N4O2S B2708155 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol CAS No. 370079-10-0

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

Cat. No.: B2708155
CAS No.: 370079-10-0
M. Wt: 222.22
InChI Key: LGTNKWLOIOZUDI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a benzodioxole ring fused with a tetrazole ring and a thiol group

Mechanism of Action

The exact mode of action would depend on the specific targets of the compound, which could be enzymes, receptors, or other proteins. The compound could inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could include changes in cell signaling, gene expression, or cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol can be synthesized through a multi-step process One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole and tetrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzodioxole or tetrazole rings .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a versatile building block for synthesizing novel molecules with diverse applications .

Biological Activity

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C8H6N4O2SC_8H_6N_4O_2S, with a molecular weight of approximately 222.23 g/mol. The compound contains a tetrazole ring , a benzodioxole moiety , and a thiol group (-SH), which contribute to its reactivity and biological activity. The presence of the thiol group suggests potential interactions with enzymes and biomolecules through thiol-disulfide exchange mechanisms.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit notable antifungal and antimicrobial activities. Specifically, this compound has been investigated for its effectiveness against various Candida species, which are common fungal pathogens. The benzodioxole moiety may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against microbial targets .

In a related study, tetrazole derivatives demonstrated significant antifungal properties against Candida strains, with varying sensitivity levels observed among different species. For instance, Saccharomyces cerevisiae showed the highest sensitivity to these compounds .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The tetrazole ring can participate in various bonding interactions, enhancing binding affinity and specificity to target biomolecules. This interaction may lead to the inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of tetrazole derivatives:

StudyFindings
Antifungal Activity StudyEvaluated the antifungal effect against Candida tropicalis and other species; identified MIC values indicating varying sensitivity across strains .
Corrosion InhibitionDemonstrated that tetrazole derivatives could effectively inhibit aluminum corrosion in acidic solutions, showcasing their versatility beyond biological applications .
Synthesis PathwaysVarious synthetic methods have been developed for producing this compound with high purity, facilitating further biological evaluations.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c15-8-9-10-11-12(8)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNKWLOIOZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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